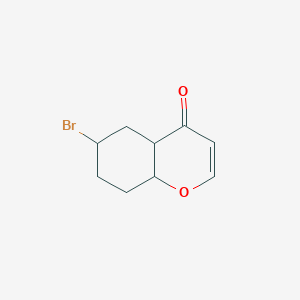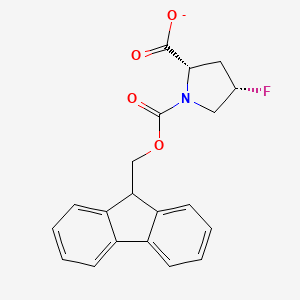
methyl 4-oxo-4aH-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4aH-quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4aH-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with esters or amides. One common method includes the reaction of anthranilic acid with methyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods often employ microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times. For instance, microwave irradiation can significantly accelerate the reaction between anthranilic acid and methyl chloroformate, leading to higher yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-4aH-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione, hydroxyquinazoline, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4aH-quinazoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antibacterial, and anti-inflammatory agents
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-4aH-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4-dione: Similar in structure but with different biological activities.
Hydroxyquinazoline: Contains a hydroxyl group instead of an oxo group, leading to different reactivity.
Substituted Quinazolines: Various derivatives with different substituents at the quinazoline ring positions
Uniqueness
Methyl 4-oxo-4aH-quinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
methyl 4-oxo-4aH-quinazoline-7-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5,7H,1H3 |
Clave InChI |
GMPSRQBQWPGISU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=NC=NC(=O)C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)







![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)



